

Physical and chemical properties of 5,8-dimethyl-1-tetralone

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Compound of Interest

Compound Name: *5,8-dimethyl-1-tetralone*

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An In-depth Technical Guide to the Physical and Chemical Properties of **5,8-Dimethyl-1-Tetralone**

Abstract: **5,8-Dimethyl-1-tetralone** is a bicyclic aromatic ketone that serves as a valuable and versatile intermediate in organic synthesis. Its unique structural framework, featuring a reactive ketone and a functionalized aromatic ring, makes it a key building block for complex natural products and a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Attributes and Physical Properties

5,8-Dimethyl-1-tetralone belongs to the family of α -tetralones, which can be described as benzo-fused cyclohexanones. The strategic placement of the two methyl groups on the aromatic ring significantly influences its electronic properties and steric environment, distinguishing it from its parent compound, 1-tetralone.

Structure, Nomenclature, and Identification

- Systematic IUPAC Name: 3,4-dihydro-5,8-dimethylnaphthalen-1(2H)-one
- Common Name: **5,8-dimethyl-1-tetralone**
- CAS Number: 64303-36-6

- Molecular Formula: C₁₂H₁₄O
- Molecular Weight: 174.24 g/mol

Caption: Chemical structure of **5,8-Dimethyl-1-Tetralone**.

Physical Properties

While specific experimental data for the 5,8-dimethyl isomer is sparse in publicly available databases, properties can be inferred from closely related analogs and the parent compound.

Property	Value / Observation	Source / Justification
Appearance	Expected to be a white to off-white or pale yellow low-melting solid.	Based on the melting point of the 5,7-isomer (48-50 °C) and the liquid state of the parent 1-tetralone at room temperature. [1] [2]
Melting Point	No specific data available. Likely in the range of 30-60 °C.	Estimation based on related isomers like 5,7-dimethyl-1-tetralone (48-50 °C). [2]
Boiling Point	~160-162 °C at 12 mmHg (1595 Pa)	Data reported in a synthesis paper. [3]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., chloroform, ether, toluene).	General property of tetralones and similar aromatic ketones. [1]

Spectroscopic Characterization: A Molecular Fingerprint

The structural elucidation and purity assessment of **5,8-dimethyl-1-tetralone** rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. For **5,8-dimethyl-1-tetralone**, the key is to correctly assign the protons and carbons of the aliphatic and aromatic regions.

- ^1H NMR Insights: The proton spectrum is characterized by distinct signals for the two aromatic protons, which appear as doublets due to ortho-coupling. The two methyl groups on the aromatic ring appear as sharp singlets. The three methylene groups in the aliphatic ring show characteristic triplet and multiplet patterns.[\[3\]](#)
- ^{13}C NMR Insights: A total of 10 unique carbon signals are expected in the proton-decoupled ^{13}C NMR spectrum (2 methyl, 3 methylene, 4 aromatic quaternary, and 1 aromatic CH, plus the carbonyl carbon). The carbonyl carbon (C1) is the most downfield signal, typically appearing around 200 ppm.

Data Type	Peak (δ , ppm)	Multiplicity / Coupling (J, Hz)	Assignment
^1H NMR	~7.16	d, J = 7.5	Aromatic H (C6 or C7)
	~6.97	d, J = 7.5	Aromatic H (C7 or C6)
	~2.87	t, J = 6.0	C4-H ₂ (adjacent to C=O)
	~2.59	s	C5-CH ₃ or C8-CH ₃
	~2.28	s	C8-CH ₃ or C5-CH ₃
	~2.04	m	C3-H ₂
IR (cm^{-1})	~1674	-	C=O (Aryl ketone stretch)
Mass Spec (m/z)	174	-	M ⁺ (Molecular Ion)

Data sourced from Banerjee, A. K., et al. (2004).[\[3\]](#)

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

- IR Spectroscopy: The most diagnostic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group. For an α -tetralone, this conjugated ketone stretch appears at a characteristic frequency of approximately 1674 cm^{-1} .^[3]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion (M^+) peak at $m/z = 174$, confirming the molecular weight.^[3] Fragmentation patterns would likely involve cleavage of the aliphatic ring.

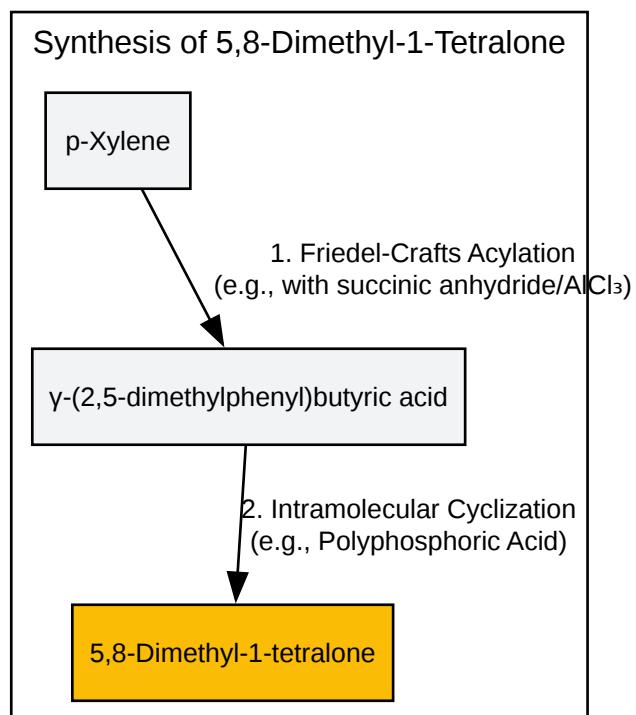
Chemical Synthesis and Reactivity

The chemical behavior of **5,8-dimethyl-1-tetralone** is dominated by the interplay between the electrophilic carbonyl carbon and the nucleophilic aromatic ring.

Synthesis Pathway

A common and efficient route to **5,8-dimethyl-1-tetralone** involves a two-step process starting from commercially available p-xylene.^{[3][4]}

- Friedel-Crafts Acylation: p-Xylene reacts with a succinic anhydride derivative (like 4-chlorobutyric acid) under Friedel-Crafts conditions to form the corresponding γ -arylbutyric acid.
- Intramolecular Cyclization: The resulting acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the tetralone ring system in excellent yield.^[3]



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Caption: A typical synthetic route to **5,8-dimethyl-1-tetralone**.

Core Reactivity

The molecule's reactivity can be strategically directed to either the ketone or the aromatic system.

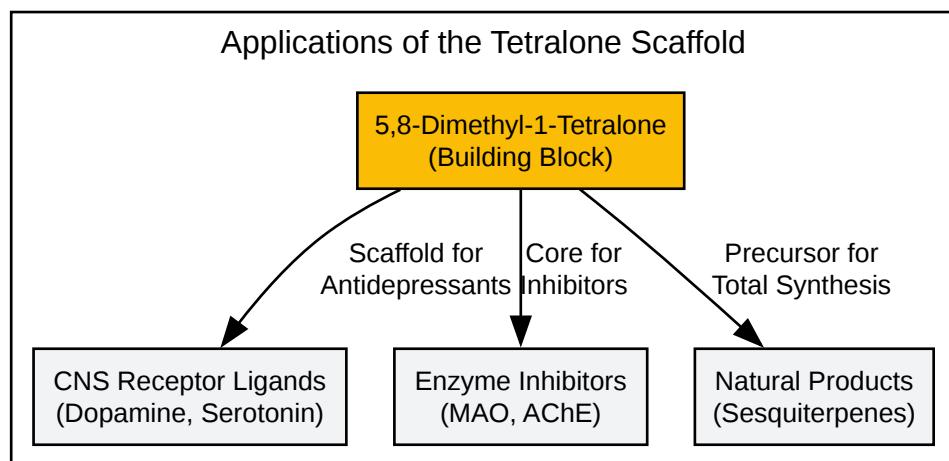
- Reactions at the Carbonyl Group:
 - Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 5,8-dimethyl-1-tetralol, using hydride reagents like sodium borohydride (NaBH_4).^[1]
 - Enolate Formation: The α -protons (at the C2 position) are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate is key for forming new carbon-carbon bonds via alkylation or aldol condensation reactions.
 - Aromatization: Under certain conditions, such as treatment with palladium on carbon (Pd/C) at high temperatures, the tetralone can be dehydrogenated to form a naphthalene derivative.^[5]

- Reactions on the Aromatic Ring:
 - Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions like nitration. [6] The directing effects of the two methyl groups (ortho-, para-directing) and the deactivating acyl group must be considered to predict the regioselectivity.
- Synthetic Utility:
 - It is a documented precursor for the synthesis of 5,8-dimethyl-2-tetralone.[4][7] This transformation highlights its utility in accessing different isomers and further functionalized scaffolds.

Applications in Research and Drug Development

The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[8][9]

- Foundation for Therapeutic Agents: Substituted tetralones are central components in compounds developed as antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and anticancer agents.[8][9][10][11]
- CNS Receptor Ligands: The rigid bicyclic structure is ideal for designing ligands that target dopamine and serotonin receptors, which are critical in treating psychiatric and neurological disorders.[12]
- Intermediate in Natural Product Synthesis: **5,8-Dimethyl-1-tetralone** serves as a key intermediate for the synthesis of eudesmane-type sesquiterpenes, a class of natural products with diverse biological activities.[4]



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Caption: Key application areas for the tetralone scaffold.

Experimental Protocols & Safe Handling

Safety and Handling

- Hazard Profile: While specific toxicity data for **5,8-dimethyl-1-tetralone** is not thoroughly established, related tetralones are classified as harmful if swallowed and may cause skin and eye irritation.[13]
- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Protocol: ¹H NMR Sample Preparation

Causality: This protocol ensures a high-quality, homogenous solution, which is critical for obtaining sharp, well-resolved NMR spectra for accurate structural analysis.

- Weighing: Accurately weigh approximately 5-10 mg of **5,8-dimethyl-1-tetralone** directly into a clean, dry vial.

- Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3) to the vial. CDCl_3 is a common choice as it dissolves most organic compounds and its residual proton signal is well-defined.[14]
- Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Protocol: Reduction of Ketone to Alcohol with NaBH_4

Self-Validation: This protocol includes an in-process check (TLC) to validate reaction completion, ensuring that the workup is not initiated prematurely and maximizing the yield of the desired product.

- Reaction Setup: To a solution of **5,8-dimethyl-1-tetralone** (1.0 g, 5.74 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath. Rationale: Methanol is a protic solvent that is compatible with NaBH_4 , and cooling controls the initial exothermic reaction.
- Reagent Addition: Add sodium borohydride (NaBH_4) (0.26 g, 6.89 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C. Rationale: Adding the reducing agent slowly prevents an uncontrolled reaction. A slight excess ensures the starting material is fully consumed.
- Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate/Hexane). The disappearance of the starting material spot (tetralone) and the appearance of a new, more polar spot (alcohol) indicates completion.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH_4 and neutralize the solution.

Caution: Hydrogen gas is evolved.

- **Workup & Extraction:** Remove the methanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers. Rationale: Extraction separates the organic product from inorganic salts in the aqueous layer.
- **Purification:** Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 5,8-dimethyl-1-tetralol. The product can be further purified by flash column chromatography if necessary.

Conclusion

5,8-Dimethyl-1-tetralone is a compound of significant synthetic utility. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity at both the ketone and aromatic functionalities, make it an indispensable tool for synthetic chemists. Its role as a precursor to complex natural products and as a core scaffold in the development of new therapeutic agents underscores its importance in both academic research and the pharmaceutical industry. Future explorations will likely focus on leveraging this versatile building block to create novel molecular architectures with enhanced biological activity.

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